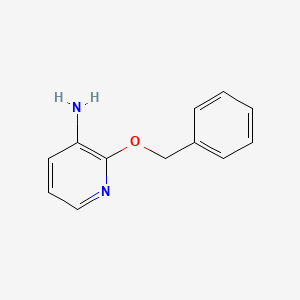

2-(Benzyloxy)pyridin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-phenylmethoxypyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-11-7-4-8-14-12(11)15-9-10-5-2-1-3-6-10/h1-8H,9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAXDMIDMGLJYQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70581275 | |

| Record name | 2-(Benzyloxy)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70581275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23845-96-7 | |

| Record name | 2-(Benzyloxy)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70581275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(Benzyloxy)pyridin-3-amine chemical properties and structure

An In-depth Technical Guide to 2-(Benzyloxy)pyridin-3-amine: Properties, Synthesis, and Applications

Introduction

This compound, a substituted aminopyridine, is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, which combines an electron-deficient pyridine ring with a lipophilic benzyloxy moiety and a nucleophilic amino group, makes it a versatile building block for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic profile, synthesis, reactivity, and applications, with a focus on its role in drug discovery and development.

Part 1: Chemical Identity and Structural Features

The fundamental identity of a chemical compound is established by its nomenclature, CAS registry number, and structural formula.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| Primary Name | This compound |

| Synonyms | 3-Amino-2-(benzyloxy)pyridine, 3-(Benzyloxy)pyridin-2-amine, 2-Aminopyridin-3-yl benzyl ether[1] |

| CAS Number | 24016-03-3[1][2] |

| Molecular Formula | C₁₂H₁₂N₂O[1][2][3] |

| IUPAC Name | 3-(phenylmethoxy)pyridin-2-amine[2] |

Structural Elucidation

The molecule consists of a pyridine ring substituted at the 2-position with a benzyloxy group (-OCH₂C₆H₅) and at the 3-position with an amine group (-NH₂). The benzyloxy group introduces significant steric bulk and lipophilicity, while the primary amine serves as a key nucleophilic center and a hydrogen bond donor.

-

SMILES: Nc1ncccc1OCc2ccccc2

-

InChI: 1S/C12H12N2O/c13-12-11(7-4-8-14-12)15-9-10-5-2-1-3-6-10/h1-8H,9H2,(H2,13,14)[2][4]

-

InChIKey: NMCBWICNRJLKKM-UHFFFAOYSA-N[2]

Crystallographic studies of the related isomer, 3-(benzyloxy)pyridin-2-amine, reveal that the pyridine and benzene rings are not coplanar, with a dihedral angle of 35.94 (12)° between the ring planes.[5] This non-planar conformation is a critical feature influencing its interaction with biological targets. The crystal structure is stabilized by intermolecular N—H···N hydrogen bonds, forming dimeric structures.[5]

Caption: 2D structure of this compound.

Part 2: Physicochemical and Spectroscopic Properties

The physical and spectroscopic data are crucial for the identification, purification, and structural confirmation of the compound.

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 200.24 g/mol | [1][2] |

| Exact Mass | 200.094963011 Da | [2] |

| Appearance | Faint beige powder / Light Brown Solid | [1][6] |

| Melting Point | 92-94 °C | |

| Purity | ≥95% - 99% | [1] |

| XLogP3-AA | 2.0 | [2][3] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 3 |[2] |

Solubility and Stability

Due to the presence of both a polar aminopyridine core and a nonpolar benzyloxy group, this compound exhibits solubility in a range of organic solvents. It is recommended to be stored in a refrigerator at 2-8°C under an inert atmosphere and kept in a dark place to prevent degradation.[7]

Spectroscopic Profile

The structural features of this compound give rise to a characteristic spectroscopic signature.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for the aromatic protons of the pyridine and benzene rings, the benzylic methylene protons, and the amine protons.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by N-H stretching vibrations for the primary amine and C=C/C=N vibrations for the aromatic rings.[8]

-

N-H Stretch: Primary amines typically show a pair of sharp to medium bands in the 3300-3500 cm⁻¹ region.[8]

-

Aromatic C-H Stretch: Found just above 3000 cm⁻¹.

-

C=C and C=N Stretch: Strong absorptions in the 1450–1600 cm⁻¹ region.

-

C-O Stretch (Ether): A strong band is expected in the 1200-1250 cm⁻¹ range.

-

-

Mass Spectrometry: The compound's molecular weight can be confirmed by mass spectrometry. The nitrogen rule states that a compound with an even number of nitrogen atoms will have an even nominal molecular weight, which holds true for this molecule (M⁺ = 200).[8] The monoisotopic mass is 200.09496 Da.[2][3]

Part 3: Synthesis and Reactivity

While specific synthetic procedures for this compound are not extensively detailed in public literature, a logical and efficient pathway can be inferred from established pyridine chemistry and syntheses of related analogs.

Proposed Synthesis Pathway

A common strategy for introducing an amine group to a pyridine ring is through the reduction of a corresponding nitro compound. A plausible multi-step synthesis is outlined below.

Caption: Proposed synthetic workflow for this compound.

Detailed Protocol (Hypothetical)

-

Step 1: Benzyl Protection: 2-Chloro-3-hydroxypyridine is treated with a benzyl halide (e.g., benzyl bromide) in the presence of a suitable base (e.g., K₂CO₃, NaH) in an aprotic solvent (e.g., DMF, Acetone) to protect the hydroxyl group, yielding 3-(benzyloxy)-2-chloropyridine.

-

Step 2: Nitration: The protected intermediate is subjected to nitrating conditions (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group onto the pyridine ring, likely at the 5-position due to directing effects.

-

Step 3: Nucleophilic Aromatic Substitution: The resulting nitro-chloro-pyridine derivative is treated with ammonia under pressure and heat. The highly activated chlorine at the 2-position is displaced by the amino group.

-

Step 4: Reduction of the Nitro Group: The nitro group is reduced to a primary amine. This transformation is commonly achieved with high yield using reducing agents like iron powder and ammonium chloride in a solvent mixture like THF/water, or through catalytic hydrogenation (H₂ over Pd/C).[9]

Chemical Reactivity

The reactivity of this compound is dictated by its functional groups:

-

Nucleophilic Amine: The primary amine at the 3-position is a potent nucleophile, readily participating in reactions such as acylation, alkylation, and condensation. For instance, it has been condensed with diethyl ethoxymethylene malonate to afford 9-benzyloxy-3-ethoxycarbonylpyrido[1,2-a]pyrimidin-4-one.

-

Benzyloxy Group: This group serves as a bulky, lipophilic moiety but can also function as a protecting group for the hydroxyl functionality. It can be cleaved under hydrogenolysis conditions (e.g., H₂, Pd/C) to reveal the corresponding 3-amino-2-hydroxypyridine.

-

Pyridine Ring: The pyridine ring can undergo electrophilic substitution, although it is generally deactivated. The ring nitrogen can also be quaternized or coordinate with metal centers.

Part 4: Applications in Research and Drug Development

This compound is a valuable scaffold in medicinal chemistry, primarily serving as a key intermediate for constructing more elaborate molecules with therapeutic potential.

Role as a Synthetic Intermediate

The compound is a building block for creating libraries of novel compounds for high-throughput screening. Its bifunctional nature (amine and ether) allows for sequential or orthogonal chemical modifications, enabling the exploration of diverse chemical space. It has been used in the synthesis of 1-acetyl-2-[2-(3-benzyloxypyridinyl)]iminoimidazolidine.

Biological Activity and Therapeutic Targets

-

Kinase Inhibition: 2-Amino-3-benzyloxypyridine has been identified as an inhibitor of mitogen-activated protein kinase p38α (MAPK14). P38 kinases are involved in cellular responses to stress and inflammation, making them attractive targets for treating inflammatory diseases and cancer.

-

Neurodegenerative Diseases: A derivative, 1-(3-(benzyloxy)pyridin-2-yl)-3-(2-(piperazin-1-yl)ethyl)urea, has been synthesized and investigated as a potential modulator for amyloid beta (Aβ)-induced mitochondrial dysfunction, a key pathological feature of Alzheimer's disease. This highlights the utility of the 2-(benzyloxy)pyridin-amine scaffold in designing agents that target complex neurological disorders.

Caption: Role as a scaffold in developing bioactive molecules.

Part 5: Safety and Handling

As with any laboratory chemical, proper handling and storage are essential to ensure safety.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2] The signal word is "Warning".

Recommended Precautions

-

Personal Protective Equipment (PPE): Use of appropriate PPE is mandatory. This includes safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. A dust mask (type N95 or equivalent) should be worn when handling the solid powder to avoid inhalation.

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is 2-8°C.[7] It is classified as a combustible solid (Storage Class 11).

References

- 1. 2-Amino-3-(benzyloxy)pyridine | CymitQuimica [cymitquimica.com]

- 2. 2-Amino-3-benzyloxypyridine | C12H12N2O | CID 90334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C12H12N2O) [pubchemlite.lcsb.uni.lu]

- 4. 2-Amino-3-benzyloxypyridine(24016-03-3) 1H NMR [m.chemicalbook.com]

- 5. 3-Benzyloxypyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. This compound - Lead Sciences [lead-sciences.com]

- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 9. 2,6-Bis(benzyloxy)pyridin-3-amine hydrochloride () for sale [vulcanchem.com]

An In-depth Technical Guide to 2-(Benzyloxy)pyridin-3-amine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the design of novel therapeutics. Its inherent electronic properties and versatile substitution patterns have rendered it a privileged structure in a multitude of clinically successful drugs. Among the vast family of pyridine derivatives, 2-(benzyloxy)pyridin-3-amine emerges as a key building block, offering a unique combination of a protected hydroxyl group and a reactive amino functionality. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of this compound, covering its chemical identity, synthesis, physicochemical properties, and, most importantly, its strategic applications in the pursuit of innovative therapeutics. As a Senior Application Scientist, the following narrative is constructed not merely as a recitation of facts, but as a synthesis of technical data and field-proven insights to empower your research and development endeavors.

Chemical Identity and Physicochemical Properties

This compound, a substituted aminopyridine, is a crystalline solid at room temperature. A clear understanding of its fundamental properties is the bedrock of its effective utilization in synthesis and drug design.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source |

| CAS Number | 23845-96-7 | [1][2][3][4][5] |

| Molecular Formula | C₁₂H₁₂N₂O | [1][2][3][4] |

| Molecular Weight | 200.24 g/mol | [3] |

| IUPAC Name | This compound | |

| Synonyms | 3-Amino-2-(phenylmethoxy)pyridine, 2-Phenylmethoxypyridin-3-amine | [5] |

| Appearance | Pale-yellow to Yellow-brown Solid | |

| Purity | Typically >95% | [1][3] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C | [1][3] |

Note: Some properties like boiling point and density are often predicted for compounds of this nature and should be treated as estimates.

A crucial point of clarification is the distinction between this compound and its isomers, most notably 2-amino-3-benzyloxypyridine (CAS No: 24016-03-3) .[6][7][8][9] The positional difference of the benzyloxy and amino groups significantly impacts the molecule's electronic distribution, reactivity, and ultimately its interaction with biological targets. Researchers should exercise diligence in verifying the CAS number to ensure they are working with the correct isomer.

Synthesis of this compound: A Strategic Approach

The synthesis of this compound is most effectively and commonly achieved through a two-step sequence starting from a commercially available precursor. This pathway offers a reliable and scalable route for obtaining the target molecule.

Synthetic Pathway Overview

The logical and field-proven approach involves the initial synthesis of a nitropyridine intermediate, followed by a selective reduction of the nitro group to the desired amine.

Caption: General synthetic workflow for this compound.

Step-by-Step Experimental Protocol

The following protocol is a representative, self-validating system, grounded in established chemical principles for nucleophilic aromatic substitution and nitro group reduction.

Step 1: Synthesis of 2-(Benzyloxy)-3-nitropyridine

The initial step involves the nucleophilic substitution of the chloro group in 2-chloro-3-nitropyridine with benzyl alcohol. The use of a strong base is critical to deprotonate the benzyl alcohol, forming the more nucleophilic benzyl alkoxide.

-

Reactants: 2-Chloro-3-nitropyridine (1.0 eq), Benzyl alcohol (1.1 eq), Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

-

Solvent: Anhydrous Tetrahydrofuran (THF).

-

Procedure:

-

To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add benzyl alcohol dropwise. The causality here is to control the exothermic reaction and the evolution of hydrogen gas.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium benzylate.

-

Cool the reaction mixture back to 0 °C and add a solution of 2-chloro-3-nitropyridine in anhydrous THF dropwise. The controlled addition is crucial to manage the exothermicity of the substitution reaction.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-(benzyloxy)-3-nitropyridine. The structure of this intermediate has been characterized, with the nitro group being twisted out of the pyridine ring plane.[10]

-

Step 2: Synthesis of this compound

The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method, though other reducing agents can also be employed. A related compound, 6-(benzyloxy)pyridin-3-amine, is synthesized via the reduction of 2-benzyloxy-5-nitropyridine using iron powder and ammonium chloride.[11]

-

Reactant: 2-(Benzyloxy)-3-nitropyridine (1.0 eq).

-

Catalyst: 10% Palladium on carbon (Pd/C).

-

Solvent: Ethanol or Methanol.

-

Procedure:

-

Dissolve 2-(benzyloxy)-3-nitropyridine in the chosen alcohol solvent in a hydrogenation vessel.

-

Add the 10% Pd/C catalyst (typically 5-10 mol%).

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by TLC or by monitoring hydrogen uptake.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. The causality for using Celite is to prevent the fine palladium particles from passing through the filter paper.

-

Wash the Celite pad with the alcohol solvent.

-

Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

-

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its role as a versatile scaffold for the synthesis of biologically active molecules. The aminopyridine moiety is a well-established pharmacophore that can form key hydrogen bond interactions with various biological targets, particularly protein kinases.

A Privileged Scaffold for Kinase Inhibitors

The aminopyridine core is a common feature in numerous kinase inhibitors, where the amino group often interacts with the hinge region of the ATP-binding site. The benzyloxy group at the 2-position serves multiple purposes:

-

Modulation of Physicochemical Properties: The benzyl group increases the lipophilicity of the molecule, which can enhance cell permeability and oral bioavailability.

-

Access to Hydrophobic Pockets: The benzyloxy moiety can occupy hydrophobic pockets within the kinase active site, potentially leading to increased potency and selectivity.

-

Synthetic Handle: The benzyl group can be readily removed via hydrogenolysis to unmask a hydroxyl group, providing a point for further synthetic diversification.

While specific, publicly available data on drug candidates derived directly from this compound is limited, the broader class of aminopyridine derivatives has been extensively explored as inhibitors of various kinases, including, but not limited to, PI3K, Pim kinases, and tyrosine kinases.[6][12][13]

Caption: The role of this compound as a scaffold in kinase inhibitor discovery.

Reactivity and Further Functionalization

The chemical reactivity of this compound is primarily dictated by the nucleophilic amino group. This amine can readily participate in a variety of chemical transformations, allowing for the construction of diverse chemical libraries for high-throughput screening.

-

Amide Coupling: The amino group can be acylated with carboxylic acids or their derivatives to form amides.

-

Sulfonamide Formation: Reaction with sulfonyl chlorides yields sulfonamides.

-

Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates provides ureas and thioureas, respectively.

-

Reductive Amination: The amino group can undergo reductive amination with aldehydes or ketones.

-

Cross-Coupling Reactions: The pyridine ring can be further functionalized through various cross-coupling reactions, although the amino group may require protection.

Analytical Characterization

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyridine and benzyl rings, a singlet for the benzylic methylene protons, and a broad singlet for the amine protons. The chemical shifts of the pyridine protons will be influenced by the electron-donating amino group and the electron-withdrawing benzyloxy group.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the twelve carbon atoms in the molecule.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (200.24 g/mol ).

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching of the pyridine ring, and C-O stretching of the ether linkage.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, information from closely related compounds, such as 3-aminopyridine, can provide guidance.

-

General Hazards: Aminopyridine derivatives are often toxic if swallowed, in contact with skin, or if inhaled. They can cause skin and eye irritation and may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.

-

Handling: Avoid creating dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Perspectives

This compound stands as a valuable and strategically important building block for medicinal chemists and drug discovery scientists. Its straightforward synthesis, coupled with the versatile reactivity of its amino group and the modifiable benzyloxy moiety, provides a robust platform for the generation of diverse chemical entities. While its full potential is still being explored, the established importance of the aminopyridine scaffold in kinase inhibition suggests that this compound will continue to be a relevant and frequently utilized intermediate in the quest for novel therapeutics. Future research will likely focus on the development of novel synthetic methodologies to access this and related scaffolds, as well as the exploration of its derivatives against a wider range of biological targets. This guide has aimed to provide a solid technical foundation to support and inspire these future endeavors.

References

- 1. fishersci.com [fishersci.com]

- 2. 2-Aminopyridine(504-29-0) 1H NMR [m.chemicalbook.com]

- 3. This compound - Lead Sciences [lead-sciences.com]

- 4. 1pchem.com [1pchem.com]

- 5. Page loading... [guidechem.com]

- 6. US7169791B2 - Inhibitors of tyrosine kinases - Google Patents [patents.google.com]

- 7. PubChemLite - this compound (C12H12N2O) [pubchemlite.lcsb.uni.lu]

- 8. 2-Amino-3-benzyloxypyridine | LGC Standards [lgcstandards.com]

- 9. 2-Amino-3-benzyloxypyridine | C12H12N2O | CID 90334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 2,6-Bis(benzyloxy)pyridin-3-amine hydrochloride () for sale [vulcanchem.com]

- 12. US20160347735A1 - Pyridineamine compounds useful as pim kinase inhibitors - Google Patents [patents.google.com]

- 13. US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors - Google Patents [patents.google.com]

The Definitive Spectroscopic Guide to 2-(Benzyloxy)pyridin-3-amine: A Handbook for Advanced Drug Discovery

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 2-(Benzyloxy)pyridin-3-amine, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to offer a detailed interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the principles of structural chemistry. Each section includes a comprehensive discussion of the spectral features, detailed experimental protocols that ensure data integrity, and a logical workflow to guide researchers in their own analytical endeavors. By explaining the causality behind the observed spectral patterns, this guide serves as both a reference and a training tool for the robust characterization of complex organic molecules.

Introduction: The Structural Significance of this compound

This compound, with the molecular formula C₁₂H₁₂N₂O, is a vital heterocyclic amine derivative.[1][2] Its structure, which combines a pyridine ring, a primary amine, and a benzyloxy ether, makes it a versatile scaffold in the synthesis of pharmacologically active compounds. The precise arrangement of these functional groups allows for targeted modifications, rendering it a valuable precursor in the development of novel therapeutics.

Accurate and unambiguous structural confirmation is the bedrock of any drug discovery program. Spectroscopic techniques such as NMR, IR, and MS are the cornerstones of this process, providing a detailed electronic and vibrational "fingerprint" of the molecule. This guide provides a comprehensive examination of this fingerprint, offering not just the data, but the scientific rationale behind its interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Proton and Carbon Framework

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom within the this compound molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the number of different types of protons, their electronic environments, and their proximity to neighboring protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's resonances.[3]

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to encompass the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Employ a relaxation delay of 1-2 seconds between scans to ensure full relaxation of the protons.

-

-

Processing: Process the Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

Data and Interpretation

The ¹H NMR spectrum of this compound, recorded in CDCl₃ at 400 MHz, displays distinct signals corresponding to the aromatic protons of the pyridine and benzyl groups, the benzylic methylene protons, and the amine protons.[3]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Interpretation |

| Pyridine-H6 | ~7.67 | Doublet of doublets | 1H | The downfield shift is due to the deshielding effect of the adjacent electronegative nitrogen atom in the pyridine ring. |

| Benzyl-H (ortho, meta, para) | ~7.40 - 7.35 | Multiplet | 5H | These protons of the phenyl ring resonate in the typical aromatic region. The overlapping signals create a complex multiplet. |

| Pyridine-H4 | ~6.94 | Doublet of doublets | 1H | This proton is influenced by the adjacent amine and the ring nitrogen, resulting in a specific chemical shift. |

| Pyridine-H5 | ~6.57 | Doublet of doublets | 1H | The upfield shift relative to other pyridine protons is due to the electron-donating effect of the adjacent amine group. |

| -CH₂- (Benzylic) | ~5.04 | Singlet | 2H | The singlet multiplicity indicates no adjacent protons. The chemical shift is characteristic of methylene protons attached to an oxygen atom and a phenyl ring. |

| -NH₂ (Amine) | ~4.8 | Broad Singlet | 2H | The broadness of this signal is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with trace amounts of water. Its chemical shift can be concentration and solvent-dependent. |

Data is based on the spectrum provided by ChemicalBook for 3-benzyloxy-2-pyridinamine.[3]

Workflow for ¹H NMR Analysis

Caption: Workflow for acquiring and analyzing a ¹H NMR spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample is often required for ¹³C NMR. Dissolve 20-50 mg of this compound in 0.5-0.7 mL of CDCl₃.

-

Instrumentation: Acquire the spectrum on a 100 MHz (or higher, corresponding to a 400 MHz proton frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Employ a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range (typically 0-200 ppm).

-

A significantly larger number of scans (e.g., 1024 or more) is required due to the low sensitivity of the ¹³C nucleus.

-

A relaxation delay of 2-5 seconds is used.

-

-

Processing: Process the data similarly to the ¹H NMR spectrum, with calibration to the CDCl₃ solvent peak at 77.16 ppm.

Predicted Data and Interpretation

While a specific peak list was not found in the initial search, based on the known effects of substituents on aromatic rings, a predicted spectrum can be constructed. The molecule has 12 carbon atoms, and due to symmetry in the phenyl group, 10 distinct signals are expected.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Interpretation |

| Pyridine-C2 | ~155-160 | This carbon is attached to both the electronegative nitrogen and the benzyloxy group, causing a significant downfield shift. |

| Pyridine-C3 | ~135-140 | Attached to the amine and benzyloxy group, its chemical shift is influenced by both. |

| Phenyl-C (ipso) | ~136-138 | The carbon of the phenyl ring attached to the ether oxygen. |

| Pyridine-C6 | ~130-135 | Alpha to the ring nitrogen, resulting in a downfield shift. |

| Phenyl-C (ortho, meta, para) | ~127-129 | The carbons of the monosubstituted benzene ring typically appear in this range. |

| Pyridine-C4 | ~118-122 | Influenced by the ring nitrogen and the meta-positioned amine group. |

| Pyridine-C5 | ~110-115 | The electron-donating amine group shields this adjacent carbon, shifting it upfield. |

| -CH₂- (Benzylic) | ~70-75 | Characteristic chemical shift for a benzylic ether methylene carbon. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet)

-

Sample Preparation:

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Workflow for FT-IR Analysis (KBr Pellet Method)

Caption: Workflow for acquiring and analyzing an FT-IR spectrum.

Data and Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands for its primary amine, aromatic, and ether functional groups.

| Frequency (cm⁻¹) | Vibration Type | Interpretation |

| ~3400-3300 | N-H Stretch (asymmetric & symmetric) | The presence of two bands in this region is characteristic of a primary amine (-NH₂).[3][4] |

| ~3100-3000 | Aromatic C-H Stretch | These absorptions are typical for C-H bonds on the pyridine and phenyl rings. |

| ~2950-2850 | Aliphatic C-H Stretch | Corresponds to the stretching of the C-H bonds in the benzylic methylene (-CH₂-) group. |

| ~1620-1580 | N-H Bend (Scissoring) | This bending vibration is characteristic of a primary amine.[4] |

| ~1600, ~1450 | Aromatic C=C Stretch | These bands arise from the carbon-carbon stretching vibrations within the pyridine and phenyl rings. |

| ~1335-1250 | Aromatic C-N Stretch | The stretching of the bond between the amine nitrogen and the pyridine ring carbon falls in this region.[3][4] |

| ~1250-1000 | C-O Stretch (Ether) | A strong absorption in this region is indicative of the C-O-C ether linkage. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and can provide valuable clues about the molecule's structure.

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.

-

Ionization: Volatilize the sample by heating it in the high vacuum of the ion source. Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a radical cation (the molecular ion, M⁺•).

-

Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic ions.

-

Analysis: Accelerate the resulting ions and separate them based on their m/z ratio using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions to generate the mass spectrum, which is a plot of relative intensity versus m/z.

Data and Interpretation

The mass spectrum of this compound provides clear evidence for its molecular weight and characteristic fragmentation patterns.[3]

| m/z Value | Proposed Fragment | Interpretation |

| 200 | [C₁₂H₁₂N₂O]⁺• | Molecular Ion (M⁺•): This peak confirms the molecular weight of the compound (200.24 g/mol ).[1] Its presence is crucial for confirming the identity of the analyte. |

| 199 | [M-H]⁺ | Loss of a hydrogen atom. |

| 183 | [M-NH₃]⁺• | Loss of ammonia, potentially from the amine group and a ring proton. |

| 109 | [C₆H₇N₂]⁺ | Likely corresponds to the aminopyridine fragment after cleavage of the benzyloxy group. |

| 91 | [C₇H₇]⁺ | Tropylium Cation: This is a very common and stable fragment in the mass spectra of compounds containing a benzyl group, formed by cleavage of the C-O bond. This is often the base peak. |

Data is based on the spectrum provided by ChemicalBook for 3-benzyloxy-2-pyridinamine.[3]

Conclusion: A Unified Spectroscopic Portrait

The collective data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a cohesive and unambiguous structural confirmation of this compound. The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework, IR spectroscopy confirms the presence of the key amine, ether, and aromatic functional groups, and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns consistent with the proposed structure. This guide has detailed not only the spectral data but also the robust protocols necessary for their acquisition and the fundamental principles guiding their interpretation. For scientists in the field of drug discovery, this comprehensive approach to spectroscopic analysis is indispensable for ensuring the integrity of their chemical matter and accelerating the development of new medicines.

References

An In-depth Technical Guide to the Solubility and Stability of 2-(Benzyloxy)pyridin-3-amine

Abstract

This technical guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of 2-(Benzyloxy)pyridin-3-amine, a key heterocyclic building block in medicinal chemistry. As the developability of any potential drug candidate is critically dependent on these physicochemical properties, a thorough and mechanistically informed assessment is paramount. This document details the underlying scientific principles, provides robust, step-by-step experimental protocols for both solubility and stability assessment, and discusses the interpretation of resulting data. Methodologies are grounded in established pharmaceutical science and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).

Introduction: The Central Role of Physicochemical Profiling

This compound is a bifunctional molecule featuring a pyridinamine core, known for its role in forming critical hydrogen bonds with biological targets, and a benzyloxy group, which can modulate lipophilicity and steric interactions. The intersection of these features makes it a valuable scaffold in drug discovery. However, the journey from a promising hit to a viable drug candidate is fraught with challenges, many of which are rooted in fundamental physicochemical properties.

Low aqueous solubility is a primary driver of poor and variable oral bioavailability, complicating in vivo studies and often necessitating costly and complex formulation strategies.[1] Similarly, chemical instability can lead to the loss of active pharmaceutical ingredient (API) during manufacturing and storage, the formation of potentially toxic degradants, and a shortened product shelf life.[2]

Therefore, a proactive, in-depth characterization of solubility and stability is not merely a data-gathering exercise; it is a critical risk-mitigation strategy. This guide is designed for researchers, chemists, and drug development professionals, offering a Senior Application Scientist’s perspective on not just how to conduct these assessments, but why specific experimental choices are made and how to interpret the results to guide further development.

Core Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential for designing meaningful experiments and interpreting their outcomes.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source / Method |

| Molecular Formula | C₁₂H₁₂N₂O | - |

| Molecular Weight | 200.24 g/mol | Computed[3] |

| Structure |  | - |

| XLogP3-AA (Lipophilicity) | 2.0 | Computed[3] |

| Hydrogen Bond Donors | 1 (amine group) | Computed[3] |

| Hydrogen Bond Acceptors | 3 (ether oxygen, pyridine N, amine N) | Computed[3] |

| Predicted pKa (Basic) | ~7.0 (amine protonation) | Predicted for analogous compounds[4] |

The XLogP value of 2.0 suggests moderate lipophilicity. The presence of both hydrogen bond donors and acceptors, combined with the basic amine and pyridine nitrogen atoms, indicates that the molecule's solubility will be highly dependent on pH. The amine group is expected to be protonated at physiological pH, which should enhance aqueous solubility compared to the neutral form.

Comprehensive Aqueous Solubility Assessment

Aqueous solubility is not a single value but a property that depends on the experimental conditions. Distinguishing between kinetic and thermodynamic solubility is crucial for different stages of drug discovery.[5][6] Kinetic solubility is a high-throughput measurement suitable for early screening, while thermodynamic solubility represents the true equilibrium state and is vital for lead optimization and pre-formulation.[6][7]

Causality Behind Experimental Choices

-

Kinetic vs. Thermodynamic: In early discovery, hundreds of compounds must be triaged. A kinetic solubility assay, which measures the concentration at which a compound precipitates from a DMSO stock solution added to buffer, is fast and requires minimal material.[5][7] It provides a rapid rank-ordering of compounds. However, this method can overestimate solubility because it may not allow sufficient time for the compound to form a stable crystal lattice, often resulting in a supersaturated or amorphous precipitate.[8] For lead optimization, thermodynamic solubility is the "gold standard."[9] It measures the concentration of a saturated solution in equilibrium with an excess of solid compound over an extended period (e.g., 24-48 hours), reflecting the most stable, lowest-energy state.[9][10] This value is more predictive of in vivo dissolution.

-

pH Selection: Since this compound is a weak base, its solubility is expected to increase significantly at pH values below its pKa due to the formation of the more soluble protonated salt. Therefore, measurements should be conducted at multiple pH points relevant to the gastrointestinal tract, such as pH 2.0 (stomach), pH 5.0, and pH 7.4 (intestine and blood).

Experimental Workflow & Protocols

The following diagram illustrates a comprehensive workflow for solubility assessment.

Caption: Workflow for Kinetic and Thermodynamic Solubility Assessment.

Protocol 3.2.1: Kinetic Solubility via Nephelometry

-

Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Dilution Plate: In a 96-well plate, add the DMSO stock and serially dilute to create a range of concentrations.

-

Assay Plate: Transfer a small volume (e.g., 2 µL) of each concentration from the dilution plate to a clear-bottomed 96-well assay plate.

-

Buffer Addition: Rapidly add aqueous phosphate-buffered saline (PBS, pH 7.4) to each well. The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its solubilizing effect.

-

Incubation & Measurement: Shake the plate at room temperature for 1-2 hours. Measure the turbidity (light scattering) in each well using a nephelometer.[11] The concentration at which turbidity significantly increases above the baseline is reported as the kinetic solubility.

Protocol 3.2.2: Thermodynamic Solubility via Shake-Flask Method

-

Preparation: Add an excess of solid this compound (e.g., 1-2 mg) to several glass vials. Rationale: Ensuring excess solid is present is the defining principle of an equilibrium solubility measurement.

-

Buffer Addition: To separate vials, add a defined volume (e.g., 1 mL) of buffers at pH 2.0, 5.0, and 7.4.

-

Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C) for at least 24 hours. A 48-hour time point should also be taken to confirm that equilibrium has been reached.[10]

-

Phase Separation: Allow the vials to stand, then separate the solid from the supernatant by filtration through a 0.45 µm PVDF filter or by high-speed centrifugation. Rationale: This step is critical to ensure no solid particles are carried over for analysis, which would falsely inflate the solubility value.

-

Quantification: Prepare a standard curve of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water). Dilute the filtered supernatant and analyze by a validated HPLC-UV method against the standard curve to determine the concentration.

Data Presentation and Interpretation

Table 2: Representative Thermodynamic Solubility Data

| pH of Buffer | Solubility (µg/mL) | Solubility (µM) | Biopharmaceutical Classification System (BCS) Solubility Class* |

| 2.0 | 1500 | 7492 | High Solubility |

| 5.0 | 250 | 1249 | High Solubility |

| 7.4 | 45 | 225 | High Solubility |

| BCS High Solubility is defined as the highest single therapeutic dose being soluble in ≤250 mL of aqueous media over the pH range of 1-6.8. Assuming a hypothetical dose of 50 mg, the compound is soluble in <250 mL at all tested pH values. |

Interpretation: The data clearly demonstrate the pH-dependent solubility of a basic compound. The high solubility at acidic and mid-range pH is highly favorable for oral absorption, as the drug will readily dissolve in the stomach and upper intestine. The decrease in solubility at pH 7.4 is expected but remains in a favorable range.

Chemical Stability Profiling: A Forced Degradation Approach

Forced degradation (or stress testing) is an essential practice mandated by regulatory bodies like the ICH.[12] Its purpose is to intentionally degrade the compound under more severe conditions than those used for accelerated stability studies.[2][13] This approach serves multiple critical objectives:

-

Elucidates Degradation Pathways: It helps identify the likely chemical liabilities of the molecule.[12][14]

-

Develops Stability-Indicating Methods: It generates degradation products needed to prove that the analytical method (typically HPLC) can separate the parent compound from its impurities, a requirement for all formal stability studies.[14]

-

Informs Formulation and Packaging: Understanding how the molecule degrades (e.g., via hydrolysis or oxidation) guides the selection of excipients and appropriate packaging to protect the drug product.[14]

Predicted Degradation Pathways

Based on its structure, this compound has two primary chemical liabilities:

-

Hydrolysis of the Benzyl Ether: The C-O ether bond is susceptible to cleavage under strongly acidic conditions, likely proceeding via an Sₙ1-type mechanism due to the stability of the resulting benzylic carbocation.[15][16] This would yield 3-amino-2-hydroxypyridine and benzyl alcohol.

-

Oxidation of the Aromatic Amine: Aromatic amines are susceptible to oxidation, which can lead to a complex mixture of colored polymeric products or quinone-like structures.[17][18][19] This pathway is often initiated by radicals or strong oxidizing agents.

The following diagram illustrates these potential degradation routes.

Caption: Potential Degradation Pathways for the Target Compound.

Experimental Protocols for Forced Degradation

The goal of these studies is to achieve 5-20% degradation of the parent compound. Conditions should be adjusted (time, temperature, reagent concentration) if degradation is too slow or too rapid.

Protocol 4.2.1: Forced Degradation Study

-

Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).[20]

-

Stress Conditions: Expose the samples to the following conditions in parallel, including a control sample protected from stress.

-

Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Heat at 60°C for 24-48 hours.[2][20]

-

Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Heat at 60°C for 24-48 hours.[2][20]

-

Oxidation: Add an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

-

Thermal: Store the solution at 80°C for 7 days.

-

Photostability: Expose the solution to a light source conforming to ICH Q1B guidelines, which specify an integrated exposure of not less than 1.2 million lux hours and 200 watt hours/square meter.[21][22][23] A dark control sample wrapped in aluminum foil must be run concurrently to differentiate between light-induced and thermal degradation.[23]

-

-

Time Points: Withdraw aliquots at appropriate time points (e.g., 0, 4, 8, 24, 48 hours).

-

Sample Quenching: If necessary, neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively, to halt the degradation reaction before analysis.[20]

-

Analysis: Analyze all samples using a stability-indicating HPLC-UV/MS method. The method should be capable of separating the parent peak from all degradation products and quantifying the parent peak area. Mass spectrometry is used to obtain mass information on the degradant peaks to aid in structure elucidation.

Data Presentation and Interpretation

Table 3: Representative Forced Degradation Data (% Degradation of Parent Compound)

| Condition | 4h | 8h | 24h | 48h | Major Degradants Observed (m/z) |

| Control (RT, protected) | <0.1 | <0.1 | <0.1 | <0.1 | None |

| 0.1 M HCl @ 60°C | 2.1 | 4.5 | 12.8 | 21.5 | 111.05 (C₅H₆N₂O+H)⁺, 109.07 (C₇H₈O+H)⁺ |

| 0.1 M NaOH @ 60°C | <0.5 | <0.5 | 0.8 | 1.2 | Minor peaks, unidentifiable |

| 3% H₂O₂ @ RT | 1.5 | 3.2 | 9.7 | 15.3 | Multiple peaks, m/z > 200 |

| Thermal (80°C) | <0.5 | 0.6 | 1.1 | 1.9 | Minor peaks, unidentifiable |

| Photolytic (ICH Q1B) | 0.8 | 1.9 | 5.6 | - | Minor peaks, unidentifiable |

Interpretation:

-

The compound is most sensitive to acid hydrolysis and oxidation . The observed degradant masses in the acid sample (m/z 111 and 109) correspond precisely to the protonated forms of 3-amino-2-hydroxypyridine and benzyl alcohol, respectively, confirming the predicted hydrolytic pathway.

-

The molecule is relatively stable to base, heat, and light, showing minimal degradation under these conditions.

-

The oxidative stress resulted in multiple products, suggesting a complex degradation pathway, which is typical for aromatic amines.[19]

-

This profile indicates that for a future formulation, exposure to acidic conditions should be minimized, and the inclusion of an antioxidant may be warranted.

Conclusion and Future Directions

This guide has established a robust, scientifically-grounded framework for the comprehensive evaluation of the solubility and stability of this compound. The experimental protocols provided are designed to generate decision-enabling data for drug development professionals.

The representative data suggest that the compound possesses favorable pH-dependent solubility for oral drug development. The primary chemical liabilities have been identified as acid-catalyzed hydrolysis of the benzyl ether and oxidation of the aminopyridine ring. This knowledge is critical for guiding future formulation development, manufacturing process control, and the selection of appropriate storage conditions as outlined in ICH guidelines.[24][25][26] Further work should focus on the definitive structural elucidation of the oxidative degradants and the development of a fully validated, quantitative stability-indicating analytical method.

References

- 1. sygnaturediscovery.com [sygnaturediscovery.com]

- 2. rjptonline.org [rjptonline.org]

- 3. 2-Amino-3-benzyloxypyridine | C12H12N2O | CID 90334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,6-Bis(benzyloxy)pyridin-3-amine hydrochloride () for sale [vulcanchem.com]

- 5. Aqueous Solubility Assay - Enamine [enamine.net]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. enamine.net [enamine.net]

- 8. ovid.com [ovid.com]

- 9. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 10. Estimating the Aqueous Solubility of Pharmaceutical Hydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rheolution.com [rheolution.com]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biopharminternational.com [biopharminternational.com]

- 14. veeprho.com [veeprho.com]

- 15. Mechanisms of Catalytic Cleavage of Benzyl Phenyl Ether in Aqueous and Apolar Phases | Journal Article | PNNL [pnnl.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Bacterial degradation of monocyclic aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase | MDPI [mdpi.com]

- 19. Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 21. jordilabs.com [jordilabs.com]

- 22. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 23. youtube.com [youtube.com]

- 24. ikev.org [ikev.org]

- 25. database.ich.org [database.ich.org]

- 26. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

In Silico Modeling and Docking Studies of 2-(Benzyloxy)pyridin-3-amine Derivatives: A Technical Guide for Drug Discovery Professionals

This guide provides an in-depth technical overview of the in silico modeling and molecular docking workflows pertinent to the exploration of 2-(benzyloxy)pyridin-3-amine derivatives as potential therapeutic agents. Designed for researchers, medicinal chemists, and computational scientists in the field of drug development, this document moves beyond a simple recitation of steps to explain the scientific rationale behind key methodological choices. Our focus is on establishing a robust, self-validating computational pipeline that enhances the efficiency and insightfulness of early-stage drug discovery efforts.

The pyridine scaffold is a cornerstone in medicinal chemistry, particularly in the design of kinase inhibitors and other targeted therapies.[1] The this compound core, in particular, presents a synthetically tractable framework with a rich potential for diverse functionalization, making it an attractive starting point for novel inhibitor design. This guide will delineate the critical stages of in silico analysis, from initial target selection and molecular preparation to the nuanced interpretation of docking results and predictive pharmacokinetic profiling.

The Strategic Imperative of a Computational Approach

In the landscape of modern drug discovery, a purely empirical approach to lead identification and optimization is both time-consuming and resource-intensive. In silico modeling serves as a powerful hypothesis-generation engine, enabling the rapid screening of virtual libraries, the prioritization of high-potential candidates, and the elucidation of molecular interactions that govern biological activity. For derivatives of this compound, this computational lens allows for a systematic exploration of structure-activity relationships (SAR), guiding synthetic efforts toward compounds with improved potency and selectivity.

I. Foundational Stage: Target Selection and System Preparation

The journey of in silico drug design commences with the meticulous preparation of both the biological target (receptor) and the small molecules (ligands). The integrity of these initial steps is paramount, as any inaccuracies will propagate through the entire workflow, compromising the validity of the final predictions.

Receptor Acquisition and Preparation: Curating the Biological Context

The selection of a relevant protein target is the first critical decision. For pyridine derivatives, which are often explored as kinase inhibitors, a common starting point is the Protein Data Bank (PDB), a repository of experimentally determined 3D structures of biological macromolecules.[2]

Protocol 1: Receptor Preparation Workflow

-

PDB Structure Selection: Identify and download the crystal structure of the target protein, preferably co-crystallized with a known inhibitor. This provides an experimentally validated binding pocket. For instance, in the study of kinase inhibitors, a relevant PDB entry would be one that clearly shows the ATP-binding site.

-

Initial Inspection and Cleaning: Visualize the downloaded PDB file using molecular modeling software such as UCSF Chimera, PyMOL, or BIOVIA Discovery Studio.[3] Remove all non-essential components, including water molecules (unless specific waters are known to be critical for ligand binding), co-solvents, and any crystallographic artifacts. If the protein is a multimer, retain only the biologically relevant monomeric or dimeric unit.

-

Addressing Structural Incompleteness: PDB structures often have missing residues, particularly in flexible loop regions. These gaps must be modeled using tools like MODELLER or the protein preparation wizards available in commercial software suites like Schrödinger or MOE.

-

Protonation and Charge Assignment: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography. Assign appropriate protonation states to ionizable residues (e.g., Histidine, Aspartic acid, Glutamic acid) based on the physiological pH (typically ~7.4). This is a crucial step as hydrogen bonds are a primary driver of protein-ligand interactions.

-

Energy Minimization: Perform a constrained energy minimization of the prepared protein structure. This relieves any steric clashes or unfavorable geometries introduced during the preparation steps while preserving the overall backbone fold.

Ligand Preparation: From 2D Structure to 3D Conformation

The this compound derivatives to be docked must be accurately represented in three dimensions with correct stereochemistry and ionization states.

Protocol 2: Ligand Preparation Workflow

-

2D Structure Generation: Draw the this compound derivatives using a chemical drawing tool like ChemDraw or MarvinSketch. Ensure that bond orders and stereochemistry are correctly defined.

-

Conversion to 3D: Convert the 2D structures into 3D representations. This initial 3D structure is often a rough approximation and requires further refinement.

-

Tautomeric and Ionization States: Enumerate possible tautomers and ionization states at a defined physiological pH. The biological activity of a compound can be highly dependent on its protonation state.

-

Energy Minimization: Perform a thorough energy minimization of each ligand conformation using a suitable force field (e.g., MMFF94x or OPLS). This step optimizes the geometry of the molecule to a low-energy state.

-

Charge Calculation: Calculate partial atomic charges for each atom in the ligand. These charges are essential for accurately modeling electrostatic interactions with the protein.

II. Core Computational Stage: Molecular Docking Simulation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] In the context of drug discovery, it is used to predict how a small molecule ligand, such as a this compound derivative, binds to the active site of a protein.

Defining the Binding Site and Docking Parameters

The accuracy of a docking simulation is highly dependent on correctly defining the binding site on the receptor.

Protocol 3: Molecular Docking Setup

-

Grid Generation: Define a docking grid or box that encompasses the active site of the protein. If a co-crystallized ligand is present in the original PDB structure, the grid is typically centered on this ligand. The size of the grid should be sufficient to allow the ligand to rotate and translate freely within the binding pocket.

-

Selection of Docking Algorithm: Choose a suitable docking program. Popular choices include AutoDock Vina, Glide (Schrödinger), and MOE Dock.[4] These programs employ different search algorithms (e.g., genetic algorithms, Monte Carlo simulations) and scoring functions to predict binding modes and affinities.

-

Execution of Docking Run: Perform the docking simulation for the library of prepared this compound derivatives against the prepared receptor. The output will typically consist of multiple binding poses for each ligand, ranked by a scoring function.

Analysis and Interpretation of Docking Results

The output of a docking simulation is a wealth of data that requires careful analysis to extract meaningful insights.

Key Aspects of Docking Result Analysis:

-

Binding Affinity (Docking Score): The scoring function provides an estimate of the binding free energy, typically in kcal/mol. A more negative score generally indicates a stronger predicted binding affinity.[4] It is important to note that these scores are best used for ranking compounds within the same study rather than as absolute predictors of potency.

-

Binding Pose and Interactions: Visual inspection of the top-ranked poses is crucial.[1] Analyze the key interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For kinase inhibitors, interactions with the hinge region of the ATP-binding site are often critical for activity.

-

Root Mean Square Deviation (RMSD): If a co-crystallized ligand is available, the RMSD between the docked pose of a known inhibitor and its crystallographic orientation can be calculated to validate the docking protocol. An RMSD of less than 2.0 Å is generally considered a successful validation.

Table 1: Hypothetical Docking Results for this compound Derivatives against a Target Kinase

| Compound ID | Modification | Docking Score (kcal/mol) | Key H-Bond Interactions (Residue) |

| Lead-01 | Unsubstituted | -7.5 | Hinge Region (e.g., Met108) |

| Lead-02 | 4'-Fluoro on Benzyl | -8.2 | Hinge Region, Gatekeeper Residue |

| Lead-03 | 4'-Methoxy on Benzyl | -7.1 | Hinge Region |

| Lead-04 | 6-Methyl on Pyridine | -6.9 | Hinge Region |

This table is illustrative and does not represent actual experimental data.

III. Post-Docking Analysis: Predicting "Drug-Likeness"

A compound with high predicted binding affinity is not necessarily a good drug candidate. It must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico ADMET prediction provides an early assessment of a compound's potential pharmacokinetic and safety profile.[5][6]

In Silico ADMET Prediction

Various computational models can predict key ADMET properties. Tools like SwissADME and pkCSM are widely used for this purpose.

Table 2: Predicted ADMET Properties for Lead Compounds

| Compound ID | Molecular Weight | LogP | H-Bond Donors | H-Bond Acceptors | Lipinski's Rule of 5 Violations |

| Lead-01 | 200.24 | 2.5 | 1 | 3 | 0 |

| Lead-02 | 218.23 | 2.7 | 1 | 3 | 0 |

| Lead-03 | 230.27 | 2.4 | 1 | 4 | 0 |

| Lead-04 | 214.27 | 2.8 | 1 | 3 | 0 |

Data is illustrative. LogP represents the octanol-water partition coefficient, a measure of lipophilicity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

For a series of related compounds with known biological activity, QSAR models can be developed to correlate chemical structure with activity.[6] These models can then be used to predict the activity of new, unsynthesized derivatives of this compound. A reliable QSAR model can significantly accelerate the optimization of lead compounds.[6]

IV. Conclusion and Future Directions

The in silico modeling and molecular docking pipeline described in this guide provides a robust framework for the early-stage evaluation of this compound derivatives as potential drug candidates. By integrating computational predictions of binding affinity, interaction patterns, and ADMET properties, researchers can make more informed decisions about which compounds to prioritize for synthesis and experimental testing. This approach not only accelerates the drug discovery process but also deepens our understanding of the molecular determinants of biological activity, paving the way for the rational design of next-generation therapeutics.

V. References

-

Neelaveni, K., & Prasad, Y. R. (2022). Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. Ashdin Publishing. --INVALID-LINK--

-

Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. (2025). Journal of Pharmaceutical Research International. --INVALID-LINK--

-

Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 176-191. --INVALID-LINK--

-

Design, synthesis and docking study of pyridine and thieno[2,3-b] pyridine derivatives as anticancer PIM-1 kinase inhibitors. (2018). Bioorganic Chemistry, 80, 674-692. --INVALID-LINK--

-

Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. (n.d.). Hilaris Publisher. --INVALID-LINK--

-

Roozbahani, P., Akbarzadeh, A., & Salehi, M. (2025). A reliable QSAR model of crystal-based pyridine derivatives to design and determine ADMET properties, molecular docking, and molecular dynamics of a novel complex for cervical cancer therapy. Chemical Review and Letters. --INVALID-LINK--

-

3D-QSAR modeling and molecular docking study on Mer kinase inhibitors of pyridine-substituted pyrimidines. (n.d.). National Genomics Data Center (CNCB-NGDC). --INVALID-LINK--

-

Design, synthesis and docking study of pyridine and thieno[2,3-b]pyridine derivatives as anticancer PIM-1 kinase inhibitors. (2018). Ask this paper | Bohrium. --INVALID-LINK--

-

Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (2021). Molecules, 26(13), 3923. --INVALID-LINK--

-

Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. (2025). ResearchGate. --INVALID-LINK--

-

Novel pyridine-thiazole hybrid: synthesis, structural characterisation and adme predictions. (2025). ResearchGate. --INVALID-LINK--

-

In silico study combining QSAR, docking and molecular dynamics simulation on 2,4-disubstituted pyridopyrimidine derivatives. (2019). Journal of Receptor and Signal Transduction Research, 39(2), 167-174. --INVALID-LINK--

-

Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 176-191. --INVALID-LINK--

-

Combined 3D-QSAR, Molecular Docking, and Molecular Dynamics Study on Piperazinyl-Glutamate-Pyridines/Pyrimidines as Potent P2Y12. (2011). TCMSP. --INVALID-LINK--

-

Classical QSAR and Docking Simulation of 4-Pyridone Derivatives for Their Antimalarial Activity. (2018). Molecules, 23(12), 3296. --INVALID-LINK--

-

Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents. (n.d.). RSC Advances. --INVALID-LINK--

-

Expanding the Paradigm of Structure-Based Drug Design: Molecular Dynamics Simulations Support the Development of New Pyridine-Based Protein Kinase C-Targeted Agonists. (2023). Journal of Medicinal Chemistry, 66(8), 5553-5567. --INVALID-LINK--

-

Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents. (2024). PLOS ONE, 19(9), e0307923. --INVALID-LINK--

-

In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives. (2024). Journal of Clinical and Diagnostic Research. --INVALID-LINK--

-

2-Amino-3-benzyloxypyridine. (n.d.). PubChem. --INVALID-LINK--

-

Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. (2025). Discover Chemistry. --INVALID-LINK--

-

2,6-Bis(benzyloxy)pyridin-3-amine. (n.d.). PubChem. --INVALID-LINK--

-

2-Amino-3-benzyloxypyridine. (n.d.). PubChem. --INVALID-LINK--

-

[MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. (2022, November 22). YouTube. --INVALID-LINK--

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,6-Bis(benzyloxy)pyridin-3-amine hydrochloride () for sale [vulcanchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C12H12N2O) [pubchemlite.lcsb.uni.lu]

2-(Benzyloxy)pyridin-3-amine degradation pathways

An In-depth Technical Guide to the Degradation Pathways of 2-(Benzyloxy)pyridin-3-amine

Introduction

This compound (CAS No. 23845-96-7) is a substituted aminopyridine that serves as a crucial building block in medicinal chemistry and organic synthesis.[1] Its structure, featuring a pyridine core, a primary amine, and a benzyl ether linkage, presents multiple reactive sites susceptible to degradation under various environmental and chemical stressors. Understanding the stability profile and degradation pathways of this molecule is paramount for researchers, scientists, and drug development professionals to ensure the quality, safety, and efficacy of resulting intermediates and final drug products.

This guide provides a comprehensive overview of the potential degradation pathways of this compound, grounded in fundamental chemical principles and established practices for pharmaceutical stability testing. We will explore the causality behind experimental choices for forced degradation studies and present detailed protocols for their execution and analysis, in line with regulatory expectations such as the ICH guidelines.[2]

Core Chemical Structure and Potential Liabilities

The stability of this compound is dictated by its three key functional groups:

-

Primary Aromatic Amine (-NH₂): This group is nucleophilic and susceptible to oxidation, which can lead to the formation of various colored degradants.

-

Benzyl Ether (-O-CH₂-Ph): The ether linkage is a point of potential hydrolytic cleavage, particularly under acidic or basic conditions. It is also susceptible to reductive cleavage (debenzylation).[3]

-

Pyridine Ring: While generally stable, the nitrogen atom in the pyridine ring is a basic and nucleophilic center that can be oxidized to an N-oxide.[4]

A thorough understanding of these liabilities is the first step in designing robust stability studies.

Predicted Degradation Pathways

While specific degradation studies on this compound are not extensively published, we can predict the most probable degradation pathways based on its chemical structure and data from analogous compounds.[4]

Hydrolytic Degradation

Hydrolysis involves the cleavage of chemical bonds by water. For this compound, the benzyl ether linkage is the primary target.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the ether oxygen is protonated, making the benzylic carbon more electrophilic and susceptible to nucleophilic attack by water. This pathway is expected to yield 3-amino-2(1H)-pyridone (the tautomer of 3-amino-2-hydroxypyridine) and benzyl alcohol . The reaction of a benzyloxy group with a strong acid to yield a pyridone is a known transformation.[5]

-

Base-Catalyzed Hydrolysis: While ethers are generally stable under basic conditions, cleavage can occur at elevated temperatures, although it is typically less efficient than acid-catalyzed hydrolysis.

Caption: Proposed hydrolytic degradation pathway under acidic conditions.

Oxidative Degradation

Oxidation is a common degradation pathway for molecules with electron-rich functional groups like amines.[6]

-

N-Oxidation: The nitrogen atom of the pyridine ring and the exocyclic primary amine are both susceptible to oxidation. Treatment with an oxidizing agent like hydrogen peroxide (H₂O₂) can lead to the formation of This compound N-oxide .

-

Amine Oxidation: The primary amine can be oxidized to form nitroso (-NO) or nitro (-NO₂) derivatives, which are often highly colored.

-

Benzylic Oxidation: The benzylic methylene (-CH₂-) group is activated and can be oxidized, potentially to a ketone, leading to the formation of (3-aminopyridin-2-yl)oxy)(phenyl)methanone . Copper-catalyzed oxidation of similar pyridin-2-yl-methanes to ketones has been reported.[7]

Caption: Potential oxidative degradation pathways.

Photolytic Degradation

Exposure to UV or visible light can induce photochemical reactions. While pyridine rings are relatively photostable, the overall molecule could undergo degradation.[4] Potential photolytic pathways include the formation of radical species leading to dimerization or other complex rearrangements. The specific products are difficult to predict without experimental data.

Thermal Degradation

High temperatures provide the energy to overcome activation barriers for various decomposition reactions.[6] For this compound, thermal stress, especially in the presence of oxygen or moisture, could accelerate both hydrolytic and oxidative degradation pathways.

Experimental Design: Forced Degradation Studies

Forced degradation (or stress testing) is essential to identify likely degradation products and establish the stability-indicating nature of analytical methods.[2][8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the primary degradants are formed without secondary degradation complicating the analysis.

Caption: A logical workflow for conducting forced degradation studies.

Experimental Protocols

The following protocols are designed as a starting point and should be optimized based on the observed rate of degradation.

1. Preparation of Stock Solution:

-

Prepare a 1.0 mg/mL stock solution of this compound in a suitable solvent like acetonitrile or methanol.

2. Acidic Hydrolysis:

-

Step 1: To 1 mL of the stock solution, add 1 mL of 1 M HCl.

-

Step 2: Maintain the solution at 60°C.

-

Step 3: Withdraw aliquots at appropriate time intervals (e.g., 2, 6, 12, 24 hours).

-

Step 4: Before analysis, neutralize the aliquot with an equivalent amount of 1 M NaOH and dilute with the mobile phase to the target concentration (e.g., 0.1 mg/mL).

-

Causality: The use of elevated temperature accelerates the reaction, which is often slow at room temperature. 1 M HCl provides a sufficiently acidic environment to promote ether cleavage.

3. Basic Hydrolysis:

-

Step 1: To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

-

Step 2: Maintain the solution at 60°C.

-

Step 3: Withdraw and process aliquots as described for acidic hydrolysis, neutralizing with 1 M HCl.

-

Causality: While less common for ethers, this condition tests for susceptibility to base, which could be relevant in certain formulation environments.

4. Oxidative Degradation:

-

Step 1: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Step 2: Keep the solution at room temperature, protected from light.

-

Step 3: Monitor the reaction closely and withdraw aliquots when degradation is suspected.

-